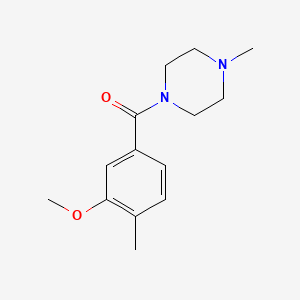![molecular formula C12H20N2S B6320532 N1,N1-Dimethyl-N2-[2-(phenylthio)ethyl]ethane-1,2-diamine CAS No. 1179900-47-0](/img/structure/B6320532.png)
N1,N1-Dimethyl-N2-[2-(phenylthio)ethyl]ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1,N1-Dimethyl-N2-[2-(phenylthio)ethyl]ethane-1,2-diamine, also known as DMEDA, is an organic compound that has been studied for its potential uses in a variety of scientific applications. DMEDA is a diamine with a molecular weight of 200.3 g/mol, and it is composed of two nitrogen atoms, one methyl group, and one phenylthioethyl group. DMEDA is a colorless liquid that is soluble in water and other polar solvents. It is a relatively stable compound and does not decompose easily.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for N1,N1-Dimethyl-N2-[2-(phenylthio)ethyl]ethane-1,2-diamine involves the reaction of N,N-Dimethyl-1,2-ethanediamine with 2-bromoethyl phenyl sulfide followed by reduction with sodium borohydride.
Starting Materials
N,N-Dimethyl-1,2-ethanediamine, 2-bromoethyl phenyl sulfide, Sodium borohydride, Methanol, Diethyl ether, Hydrochloric acid, Sodium hydroxide
Reaction
Step 1: Dissolve N,N-Dimethyl-1,2-ethanediamine in methanol and add hydrochloric acid to form the hydrochloride salt., Step 2: Add 2-bromoethyl phenyl sulfide to the reaction mixture and stir at room temperature for 24 hours., Step 3: Add sodium borohydride to the reaction mixture and stir for an additional 24 hours., Step 4: Quench the reaction with water and extract the product with diethyl ether., Step 5: Wash the organic layer with sodium hydroxide solution and water., Step 6: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the desired product.
Applications De Recherche Scientifique
N1,N1-Dimethyl-N2-[2-(phenylthio)ethyl]ethane-1,2-diamine has been studied for its potential uses in a variety of scientific applications. It has been used as a reagent in organic synthesis, as a catalyst for the synthesis of polymers, and as an additive in fuel cells. Additionally, N1,N1-Dimethyl-N2-[2-(phenylthio)ethyl]ethane-1,2-diamine has been studied for its potential applications in the production of pharmaceuticals and biocatalysts.
Mécanisme D'action
The mechanism of action of N1,N1-Dimethyl-N2-[2-(phenylthio)ethyl]ethane-1,2-diamine is not fully understood. However, it is believed that N1,N1-Dimethyl-N2-[2-(phenylthio)ethyl]ethane-1,2-diamine can act as an electron donor and acceptor, and it can form hydrogen bonds with other molecules. Additionally, N1,N1-Dimethyl-N2-[2-(phenylthio)ethyl]ethane-1,2-diamine can form complexes with transition metals, which can be used to catalyze chemical reactions.
Effets Biochimiques Et Physiologiques
N1,N1-Dimethyl-N2-[2-(phenylthio)ethyl]ethane-1,2-diamine has been studied for its potential biochemical and physiological effects. It has been shown to have an inhibitory effect on the enzyme xanthine oxidase, which is involved in the metabolism of purines. Additionally, N1,N1-Dimethyl-N2-[2-(phenylthio)ethyl]ethane-1,2-diamine has been shown to have an antioxidant effect, which may be beneficial in treating certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N1,N1-Dimethyl-N2-[2-(phenylthio)ethyl]ethane-1,2-diamine has several advantages for use in lab experiments. It is a relatively stable compound, and it does not decompose easily. Additionally, it is soluble in water and other polar solvents, which makes it easy to use in a variety of experiments. However, N1,N1-Dimethyl-N2-[2-(phenylthio)ethyl]ethane-1,2-diamine is a relatively expensive compound, and it can be difficult to obtain in large quantities. Additionally, it may be toxic to humans and other organisms if not handled properly.
Orientations Futures
There are several potential future directions for the use of N1,N1-Dimethyl-N2-[2-(phenylthio)ethyl]ethane-1,2-diamine. It could be used as a reagent in organic synthesis, as a catalyst for the synthesis of polymers, and as an additive in fuel cells. Additionally, it could be studied for its potential applications in the production of pharmaceuticals and biocatalysts. Additionally, it could be studied for its potential effects on other enzymes and its potential antioxidant properties. Finally, it could be studied for its potential uses in other areas, such as materials science and nanotechnology.
Propriétés
IUPAC Name |
N',N'-dimethyl-N-(2-phenylsulfanylethyl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2S/c1-14(2)10-8-13-9-11-15-12-6-4-3-5-7-12/h3-7,13H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHDNRRBLXUMVLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNCCSC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1,N1-Dimethyl-N2-[2-(phenylthio)ethyl]ethane-1,2-diamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

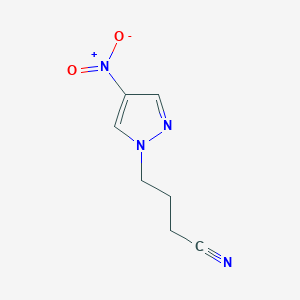




![tert-Butyl benzo[d][1,3]dioxol-5-ylmethylcarbamate](/img/structure/B6320480.png)

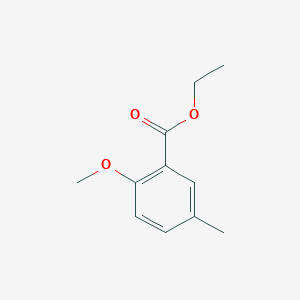
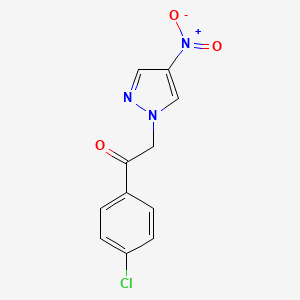


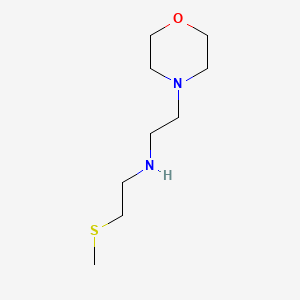
![Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate dihydrochloride hemihydrate](/img/structure/B6320540.png)
